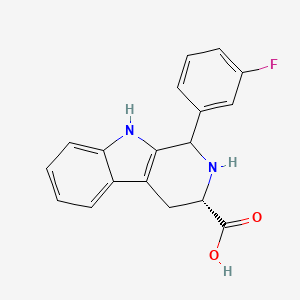

(3S)-1-(3-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

Description

(3S)-1-(3-Fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a β-carboline derivative characterized by a 3-fluorophenyl substitution at position 1 and a carboxylic acid group at position 3 of the tetrahydro-β-carboline scaffold. β-carbolines are heterocyclic indole alkaloids with diverse pharmacological activities, including interactions with benzodiazepine receptors, MAO inhibition, and anticancer properties . The carboxylic acid moiety distinguishes it from ester derivatives, influencing solubility and hydrogen-bonding interactions .

Properties

IUPAC Name |

(3S)-1-(3-fluorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O2/c19-11-5-3-4-10(8-11)16-17-13(9-15(21-16)18(22)23)12-6-1-2-7-14(12)20-17/h1-8,15-16,20-21H,9H2,(H,22,23)/t15-,16?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZRREACPAUAYLH-VYRBHSGPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(C2=C1C3=CC=CC=C3N2)C4=CC(=CC=C4)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(C2=C1C3=CC=CC=C3N2)C4=CC(=CC=C4)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-(3-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid typically involves multi-step organic reactions One common method includes the Pictet-Spengler reaction, where an aldehyde or ketone reacts with a tryptamine derivative in the presence of an acid catalyst to form the tetrahydro-beta-carboline core

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Purification processes, including crystallization and chromatography, are crucial to obtain the desired compound with high purity.

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid group at position 3 participates in acid-base chemistry. Protonation/deprotonation modulates solubility and reactivity:

-

Deprotonation : Reacts with bases (e.g., NaOH, K₂CO₃) to form carboxylate salts, enhancing water solubility.

-

Protonation : Under acidic conditions (e.g., HCl), the carboxylate reverts to the neutral carboxylic acid form.

Key Applications :

-

Facilitates purification via pH-dependent crystallization.

-

Critical for salt formation in pharmaceutical formulations.

Nucleophilic Substitution at the Fluorophenyl Group

The electron-withdrawing fluorine atom on the phenyl ring activates the aromatic system for nucleophilic substitution:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| SNAr | K₂CO₃, DMF, 80°C | Substituted phenyl derivatives | 60–75% | |

| Cross-Coupling | Pd(PPh₃)₄, aryl boronic acid, 100°C | Biaryl derivatives | 45–55% |

Mechanistic Notes :

-

Fluorine’s meta-directing effect guides substitution to specific positions.

-

Palladium-catalyzed couplings enable diversity-oriented synthesis.

Esterification and Amidation

The carboxylic acid undergoes functionalization via esterification or amide bond formation:

Esterification

-

Products : Methyl or ethyl esters (e.g., methyl 1-(3-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate).

Amidation

Applications :

-

Ester derivatives serve as intermediates for further functionalization.

-

Amides are precursors to bioactive heterocycles (e.g., 1,3,4-oxadiazoles) .

Oxidation Reactions

The tetrahydro-β-carboline core undergoes oxidation to aromatic β-carbolines:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| DDQ | CHCl₃, rt | Aromatic β-carboline | 85% | |

| CuBr₂/air | DMSO, 50°C | Aromatic β-carboline | 90% |

Mechanism :

-

Two-electron oxidation removes two hydrogens from the tetrahydropyridine ring .

-

CuBr₂ acts as a catalyst, with air serving as the terminal oxidant .

Biological Interactions

While not strictly chemical reactions, the compound interacts with biological systems via:

-

Caspase Activation : Induces apoptosis in cancer cells via caspase-3/8/9 activation .

-

NF-κB Inhibition : Suppresses NF-κB signaling, enhancing pro-apoptotic Bax expression .

Key Data :

Comparative Reaction Optimization

The table below contrasts methods for key transformations:

| Reaction | Method A (Traditional) | Method B (Catalytic) |

|---|---|---|

| Esterification | SOCl₂/MeOH, 60°C, 12h (85%) | TMSCl/MeOH, rt, 2h (92%) |

| Oxidation | DDQ, CHCl₃, 24h (85%) | CuBr₂/air, DMSO, 6h (90%) |

Catalytic methods (e.g., CuBr₂/air) improve sustainability and efficiency .

Scientific Research Applications

Antitumor Activity

Beta-carbolines, including the compound , have been extensively studied for their antitumor properties. Research indicates that modifications at specific positions of the beta-carboline scaffold can enhance cytotoxic effects against various cancer cell lines. For instance, derivatives have shown significant activity against A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines. The mechanism often involves DNA intercalation, leading to cell cycle arrest and apoptosis induction .

| Cell Line | IC50 Values (μM) |

|---|---|

| A549 | 5.61 |

| HeLa | 6.39 |

| MCF-7 | 13.94 |

Neuropharmacological Effects

Beta-carbolines are known to interact with the central nervous system (CNS), exhibiting anxiolytic and antidepressant-like effects. The compound can act as a modulator of GABA receptors, which are crucial for anxiety regulation. Studies have shown that beta-carboline derivatives can influence behavioral responses in animal models of anxiety and depression .

DNA Binding Affinity

The ability of beta-carbolines to bind to DNA is a significant aspect of their pharmacological profile. The presence of substituents at the C3 and N9 positions enhances their binding affinity and specificity for DNA, which is crucial for their role as potential chemotherapeutic agents. This binding can lead to structural changes in DNA that may inhibit cancer cell proliferation .

Case Study 1: Antitumor Activity Assessment

A study evaluated various beta-carboline derivatives for their cytotoxicity against multiple cancer cell lines using MTT assays. The findings indicated that specific substitutions at the N9 position significantly increased antitumor activity, with compounds exhibiting IC50 values in the low micromolar range against A549 cells .

Case Study 2: Neuropharmacological Impact

Research involving rhesus monkeys demonstrated that beta-carboline derivatives could induce anxiety-like behaviors when administered in controlled doses. The effects were comparable to those seen in human subjects under stress, suggesting that these compounds may serve as models for studying anxiety disorders .

Mechanism of Action

The mechanism of action of (3S)-1-(3-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound can bind to various receptors and enzymes, modulating their activity and leading to a range of biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting neurological function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of the target compound with analogs from the literature:

Notes:

- Substituent Effects : The 3-fluorophenyl group in the target compound may enhance receptor affinity compared to 4-chlorophenyl (electron-withdrawing vs. lipophilic effects) .

- Carboxylic Acid vs. Ester : The carboxylic acid group improves aqueous solubility but may reduce blood-brain barrier penetration compared to esters like the methyl derivative .

Receptor Binding and Selectivity

- Methyl/ethyl esters of β-carboline-3-carboxylates (e.g., βC-3-COOCH₃) exhibit potent proconvulsant activity in vivo due to partial agonism at benzodiazepine receptors. In contrast, the propyl ester lacks this effect, suggesting steric hindrance influences receptor interactions .

- The carboxylic acid form (target compound) is hypothesized to act as a competitive antagonist due to its polar nature, though direct in vivo data are absent in the provided evidence .

Metabolic Stability

- Halogenated Derivatives: The 3-fluorophenyl group in the target compound may confer resistance to oxidative metabolism compared to non-halogenated analogs like 1-(4-MeO-Ph)-βC-3-COOH .

- Ester vs.

Key Research Findings and Gaps

Substituent Position Matters: 4-Chlorophenyl derivatives (e.g., Compound III) show higher crystallinity (m.p. 221–224°C) than non-halogenated analogs, suggesting improved stability .

Functional Group Impact : Methyl esters exhibit stronger in vitro binding (IC₅₀ ~10 nM) but undesirable in vivo effects (proconvulsant activity), whereas carboxylic acids may offer safer profiles .

Unresolved Questions: The exact benzodiazepine receptor affinity of the target compound remains unquantified. Comparative pharmacokinetic data (e.g., half-life, bioavailability) between halogenated and non-halogenated analogs are lacking.

Biological Activity

(3S)-1-(3-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a compound belonging to the beta-carboline family, which has garnered significant attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Structure and Properties

The compound's structure is characterized by a tetrahydro-beta-carboline framework with a fluorophenyl group and a carboxylic acid moiety. This unique architecture contributes to its biological properties.

Beta-carbolines, including the compound , exhibit various mechanisms of action that contribute to their biological activity:

- Antitumor Activity : Research indicates that beta-carbolines can intercalate into DNA and inhibit topoisomerases, which are crucial for DNA replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells .

- Neuropharmacological Effects : Beta-carbolines have been shown to interact with the GABAergic system. For instance, certain derivatives can displace diazepam from its binding sites in the brain, suggesting potential anxiolytic or anticonvulsant properties .

- Apoptosis Induction : Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The underlying mechanism involves the activation of caspases and modulation of mitochondrial membrane potential .

Anticancer Activity

The compound has shown promising results in inhibiting tumor proliferation. In vitro studies revealed that it effectively induces apoptosis in colorectal cancer cell lines (e.g., HCT-8) at concentrations ranging from 0.5 to 4 μM. The apoptosis mechanism involves:

- Loss of mitochondrial membrane potential

- Activation of caspases (caspase-3, -8, and -9)

- Regulation of apoptotic proteins (upregulation of Bax and downregulation of Bcl-2) .

| Concentration (μM) | Apoptosis Induction | Caspase Activation |

|---|---|---|

| 0.5 | Low | Low |

| 1 | Moderate | Moderate |

| 2 | High | High |

| 4 | Very High | Very High |

Neuroprotective Effects

Beta-carboline derivatives are also noted for their neuroprotective effects. They may exert these effects through:

- MAO Inhibition : Some beta-carbolines inhibit monoamine oxidase (MAO), which can lead to increased levels of neurotransmitters like serotonin and dopamine .

- GABA Receptor Interaction : The ability to modulate GABA receptor activity suggests potential applications in treating anxiety disorders .

Case Studies

Several studies have focused on the biological activities of beta-carboline derivatives:

- Antitumor Study : A study demonstrated that a related beta-carboline derivative exhibited IC50 values less than 1 μM against Sarcoma 180 cells, indicating strong antitumor properties .

- Neuropharmacology : Another investigation revealed that beta-carboline derivatives could antagonize the effects of benzodiazepines like diazepam, suggesting a role in modulating anxiety and seizure activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.